ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Overview
Description
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate: is a versatile organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a triazole group, and a formyl group, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,3-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,3-triazole derivatives are known for their stability against metabolic degradation, which contributes to their enhanced biocompatibility .
Result of Action
Given the broad range of biological activities associated with 1,2,3-triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that they may be relatively stable in various biological environments .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, depending on the specific biochemical pathway. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it can influence gene expression by acting on transcription factors and other regulatory proteins. In normal cells, it may enhance cellular metabolism and promote cell survival under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress in rodent models . At higher doses, it can induce toxicity, manifesting as liver damage and impaired kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the detoxification processes and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in the liver and kidneys, where it exerts its primary effects . Additionally, this compound can cross the blood-brain barrier, making it a potential candidate for neurological applications .
Subcellular Localization
Subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and regulatory proteins . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common approach is the Huisgen cycloaddition . The formyl group can be introduced through subsequent chemical reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be converted to this compound carboxylate.
Reduction: The compound can be reduced to form this compound hydride.
Substitution: Various substituted pyrrolidines can be synthesized depending on the reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its triazole and pyrrolidine rings make it a valuable scaffold for constructing diverse chemical structures.
Biology: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's derivatives have been investigated for their potential therapeutic effects, including antifungal, antimicrobial, and anticancer properties. Its structural features allow it to bind to specific receptors and enzymes, making it useful in designing new drugs.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of various materials, including polymers and coatings. Its reactivity and stability make it suitable for industrial applications.
Comparison with Similar Compounds
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)indole-1-carboxylate
Uniqueness: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate stands out due to its pyrrolidine ring, which is not commonly found in similar triazole derivatives
Properties
IUPAC Name |
ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWOZGFAWESQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.